REACTION_CXSMILES
|
[C:1]([CH2:6]C(OC)=O)(=[O:5])[CH:2]([CH3:4])[CH3:3].[OH-].[Na+].Cl.[N+:14]([C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[O:22])=[CH:19][CH:18]=1)([O-:16])=[O:15]>C1(C)C=CC=CC=1.N1C=CC=CC=1.O.C(OC)(C)(C)C>[OH:22][CH:21]([C:20]1[CH:19]=[CH:18][C:17]([N+:14]([O-:16])=[O:15])=[CH:24][CH:23]=1)[CH2:6][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
40 kg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)CC(=O)OC
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Name
|
|
Quantity
|
60 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
26 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
49 kg
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
60 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 18 and 25° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at 22-35° C.
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 1° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 10° C.
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
ADDITION
|
Details
|
treated with sodium chloride (5 Kg)
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl tert-butyl ether (5 L)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 1 and −4° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred overnight at 2-3° C.
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
warmed to 30-35° C. where it
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 8° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with a solution of sodium carbonate (3 Kg) in water (30 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The remaining organic layer was dried over sodium carbonate (10 Kg)
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
to remove the sodium carbonate
|
Type
|
WASH
|
Details
|
the carbonate salt was washed with toluene (60 L)
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(C(C)C)=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |